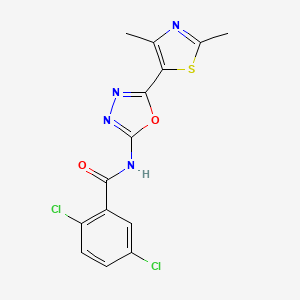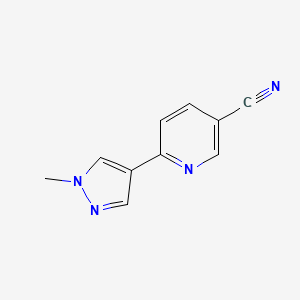![molecular formula C23H26N4O3S2 B2971022 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 681158-49-6](/img/structure/B2971022.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Chemotypes
The compound's scaffold has been identified as a new anti-mycobacterial chemotype, showing promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity. This discovery was part of a study where several benzo[d]thiazole-2-carboxamides were synthesized and tested, revealing low micromolar minimum inhibitory concentrations (MICs) for the most effective compounds, and suggesting their potential as leads in anti-tuberculosis drug development (Pancholia et al., 2016).
Antimicrobial Activity
Further research into related compounds, including those with benzo[d]thiazole and piperazine components, has shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. These studies emphasize the versatility of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
Investigations into the structural properties and theoretical calculations of compounds featuring piperidin-1-yl and sulfonyl phenyl groups have provided insights into their chemical behavior, stability, and potential interactions with biological targets. These studies involve crystallography, density functional theory (DFT) calculations, and Hirshfeld surface analysis, offering a foundation for understanding the compound's interactions at the molecular level (Karthik et al., 2021).
Novel Bioactive Heterocycles
The synthesis and characterization of novel bioactive heterocycles incorporating the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone motif have been explored for their potential in drug discovery, including antiproliferative activity. These efforts underscore the compound's applicability in creating new therapeutic agents with specific biological activities (Prasad et al., 2018).
Anticonvulsant Agents
The compound's structural framework has also been utilized in the design of derivatives acting as sodium channel blockers and anticonvulsant agents. This research signifies the adaptability of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure for the development of treatments targeting neurological disorders (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
Benzothiazole-based compounds have been reported to exhibit significant anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and cause changes that inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the normal functioning ofMycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity .
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c28-22(18-8-10-19(11-9-18)32(29,30)27-12-4-1-5-13-27)25-14-16-26(17-15-25)23-24-20-6-2-3-7-21(20)31-23/h2-3,6-11H,1,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTASVFHXRGLBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2970950.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2970951.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2970952.png)

![[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate](/img/structure/B2970955.png)

![7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2970959.png)
![N'-[(4-Fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2970960.png)

